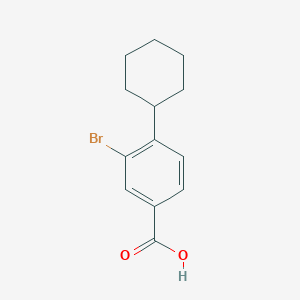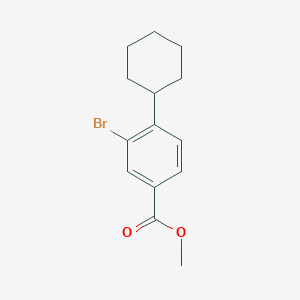![molecular formula C28H28F2 B3176785 1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl- CAS No. 1149373-93-2](/img/structure/B3176785.png)
1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-
Descripción general
Descripción
1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl- (difluoropentylbiphenyl, DFPB) is an organic compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of 114-117°C. DFPB has been used as a substrate in enzymatic reactions, as a reagent in organic synthesis, and as a fluorescent dye for imaging and sensing applications.
Aplicaciones Científicas De Investigación
DFPB has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, as a reagent in organic synthesis, and as a fluorescent dye for imaging and sensing applications. DFPB has also been used as a fluorescent label for the detection of DNA and proteins. Additionally, it has been used as a fluorescent marker for imaging and tracking of live cells.
Mecanismo De Acción
DFPB is a fluorescent dye that is used in imaging and sensing applications. It emits light when excited by an external light source. The light emitted by the dye is detected by a photodetector, which is used to detect and measure the intensity of the emitted light. The intensity of the emitted light is proportional to the concentration of the dye in the sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPB are not well understood. Studies suggest that DFPB has no significant effects on the human body when used as a fluorescent dye in imaging and sensing applications. However, further research is needed to evaluate the potential effects of DFPB on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of DFPB is its high fluorescence quantum yield, which makes it an ideal fluorescent dye for imaging and sensing applications. Additionally, DFPB is relatively inexpensive and easy to synthesize. However, DFPB is sensitive to light and is prone to photobleaching, which can limit its use in some applications.
Direcciones Futuras
The potential applications of DFPB are vast and include imaging and sensing applications, as well as drug delivery and drug delivery systems. Additionally, further research is needed to evaluate the potential effects of DFPB on human health. Additionally, further research is needed to develop more efficient methods for the synthesis of DFPB and to optimize its use in applications such as imaging and sensing. Finally, further research is needed to explore the potential of DFPB as a fluorescent marker for imaging and tracking of live cells.
Propiedades
IUPAC Name |
1,3-difluoro-5-pentyl-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-6-8-23-19-27(29)26(28(30)20-23)18-13-22-11-16-25(17-12-22)24-14-9-21(7-4-2)10-15-24/h9-12,14-17,19-20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVTGHPLYVLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





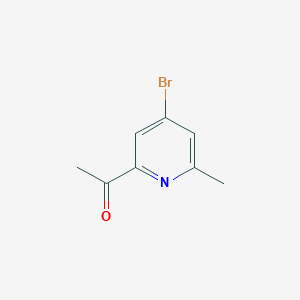
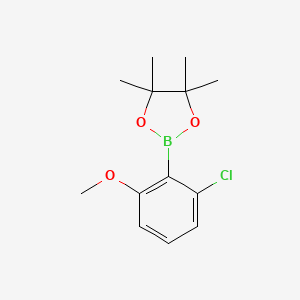

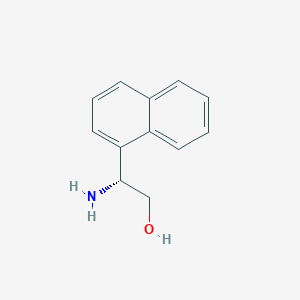

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
